molecular formula C15H17ClFN3S B3036333 6-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-pyridazinamine CAS No. 339104-47-1

6-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-pyridazinamine

Cat. No.: B3036333
CAS No.: 339104-47-1
M. Wt: 325.8 g/mol
InChI Key: YFBSDNIDJQWJEP-UHFFFAOYSA-N
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Description

6-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-pyridazinamine is a synthetic organic compound with the molecular formula C15H17ClFN3S. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure features a pyridazine ring substituted with a chloro group, a fluorobenzyl sulfanyl group, and a methylpropyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-pyridazinamine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Introduction of the Chloro Group: Chlorination of the pyridazine ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Fluorobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a fluorobenzyl halide with a thiol group, forming the sulfanyl linkage.

    Addition of the Methylpropyl Group: The final step includes the alkylation of the intermediate compound with a suitable alkylating agent, such as an alkyl halide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, leading to amines or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines, alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Amines: From reduction of nitro groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-pyridazinamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It serves as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-pyridazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-3-pyridazinamine
  • 6-chloro-N-{2-[(4-bromobenzyl)sulfanyl]-2-methylpropyl}-3-pyridazinamine
  • 6-chloro-N-{2-[(4-methylbenzyl)sulfanyl]-2-methylpropyl}-3-pyridazinamine

Uniqueness

Compared to similar compounds, 6-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-pyridazinamine is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable candidate in drug discovery and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-chloro-N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFN3S/c1-15(2,10-18-14-8-7-13(16)19-20-14)21-9-11-3-5-12(17)6-4-11/h3-8H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBSDNIDJQWJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=NN=C(C=C1)Cl)SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601138749
Record name 6-Chloro-N-[2-[[(4-fluorophenyl)methyl]thio]-2-methylpropyl]-3-pyridazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339104-47-1
Record name 6-Chloro-N-[2-[[(4-fluorophenyl)methyl]thio]-2-methylpropyl]-3-pyridazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339104-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-[2-[[(4-fluorophenyl)methyl]thio]-2-methylpropyl]-3-pyridazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-pyridazinamine
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6-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-pyridazinamine
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6-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-pyridazinamine
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6-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-pyridazinamine
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6-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-pyridazinamine
Reactant of Route 6
6-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-pyridazinamine

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